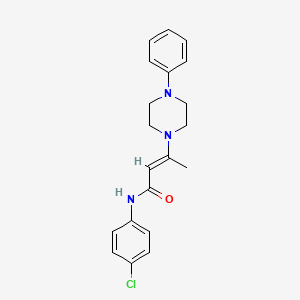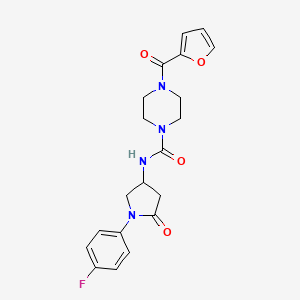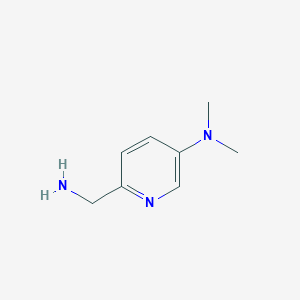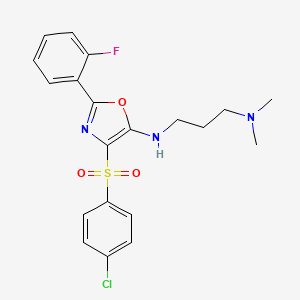
N1-(4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine is a useful research compound. Its molecular formula is C20H21ClFN3O3S and its molecular weight is 437.91. The purity is usually 95%.
BenchChem offers high-quality N1-(4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
Research demonstrates that 2,5-Diphenyloxazoles, similar in structure to the compound of interest, have been synthesized for use as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, making them suitable for developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Spectral and Luminescence Properties
Another study focuses on the synthesis of derivatives containing a dimethylamino group, showing their spectral and luminescence properties. These properties are beneficial in the development of materials with specific electronic and optical characteristics, indicating potential applications in electronic devices or as materials with unique photophysical properties (Fedyunyaeva & Shershukov, 1993).
Fuel Cell Applications
Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized for fuel-cell applications, demonstrate the potential of similar compounds in the renewable energy sector. These materials offer high proton conductivity and mechanical properties, suggesting their use in fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).
Polyamide and Poly(amide-imide)s with Optical Properties
Studies on new polyamide and poly(amide-imide)s containing oxadiazole rings emphasize the synthesis of polymers with excellent thermal stability, good solubility, and distinctive optical properties. These polymers show promise in applications requiring materials that exhibit fluorescence in the blue region, which could include sensors, optoelectronic devices, and more (Hamciuc et al., 2015).
Antimalarial Activity
Research on novel inhibitors based on 2,5-disubstituted furans for treating malaria demonstrates the potential pharmaceutical applications of structurally related compounds. These studies highlight the importance of chemical synthesis in developing new therapeutic agents with potential alternative mechanisms of action compared to existing treatments (Krake et al., 2017).
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O3S/c1-25(2)13-5-12-23-19-20(29(26,27)15-10-8-14(21)9-11-15)24-18(28-19)16-6-3-4-7-17(16)22/h3-4,6-11,23H,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLWOGZEAAHSMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

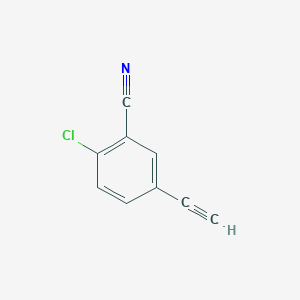

![(4-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2913438.png)
![7-Oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2913440.png)
![3-(Dimethylamino)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2913442.png)
![5-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;dihydrochloride](/img/structure/B2913443.png)

![Methyl 2-[6-acetamido-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2913448.png)
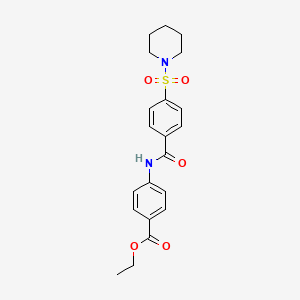
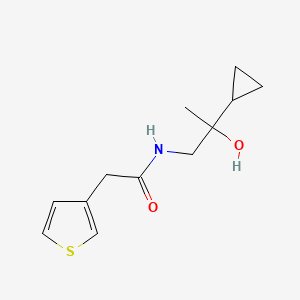
![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/no-structure.png)
